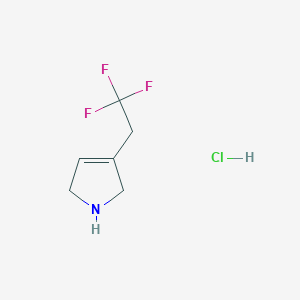
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that features a trifluoroethyl group attached to a pyrrole ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of pyrrole derivatives with trifluoroethylating agents. One common method involves the use of trifluoroethylamine hydrochloride as a starting material. The reaction conditions often include the presence of a catalyst, such as an iron porphyrin complex, and the reaction is carried out in an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrole derivatives .
Scientific Research Applications
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethylamine hydrochloride
- Trifluoromethylated anilines
- Fluorinated pyridines
Uniqueness
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific trifluoroethyl group attached to a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole hydrochloride (CAS 2493236-44-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a trifluoroethyl group, which significantly influences its chemical reactivity and biological profile. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. The trifluoroethyl substitution may enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.
2. Anticancer Potential
Several studies have explored the anticancer properties of pyrrole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
3. Anti-inflammatory Effects
Compounds containing pyrrole moieties have been reported to possess anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies and Experimental Data
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cellular Pathway Modulation : The compound may affect pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cell survival.
Properties
CAS No. |
2493236-44-3 |
|---|---|
Molecular Formula |
C6H9ClF3N |
Molecular Weight |
187.59 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h1,10H,2-4H2;1H |
InChI Key |
BGEHLPLTVIMTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















